Lomefloxacin
Overview
Description
Synthesis Analysis
Lomefloxacin synthesis involves a greener approach utilizing ionic liquid in a one-pot procedure, which includes condensation, cyclization, ethylation, and condensation with 2-methyl piperazine. This method simplifies synthesis procedures, shortens synthesis time, and eliminates the usage of volatile organic solvents, yielding this compound hydrochloride with an overall yield of 58.4% (Cheng et al., 2009). Additionally, specific derivatives of this compound have been synthesized to improve solubility, dissolution rates, and to study their topoisomerase II inhibitory activity and cytotoxicity against human cancer cell lines (You Zhou et al., 2013).
Molecular Structure Analysis
This compound's molecular structure analysis reveals its ligational behavior with various metal ions, indicating it behaves as a neutral bidentate ligand through OO coordination sites. This interaction with metal ions, including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Th(IV), and UO2(VI), suggests a complex formation that influences its physical and chemical properties and potential pharmaceutical applications (Abd El‐Halim et al., 2011).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, including its interaction with DNA and human serum albumin, suggesting its binding affinity and the potential for causing a strong static fluorescence quenching in binary and ternary systems. Such interactions highlight the drug's potential for DNA damage under certain conditions, such as exposure to UV-A radiation, which is critical for understanding its photostability and phototoxic effects (Marouzi et al., 2017).
Physical Properties Analysis
The crystal forms of this compound, prepared from solvents of varying polarity, indicate the existence of polymorphic forms with differing solubility and dissolution rates compared to the commercial drug. This suggests that crystallization techniques can improve the drug's solubility and dissolution studies, important for its formulation and therapeutic efficacy (Ganesan et al., 2013).
Chemical Properties Analysis
The chemical properties of this compound, including its bactericidal activity and mechanism of action, are closely linked to its molecular structure and synthesis processes. It displays a biphasic response in its bactericidal activities, suggesting complex interactions with bacterial cells and DNA synthesis inhibition across various bacterial species, emphasizing its broad-spectrum antibiotic capabilities (Lewin et al., 1989).
Scientific Research Applications
Ophthalmic Applications : Lomefloxacin has shown effectiveness in treating pseudomonal endophthalmitis, a severe eye infection, when applied topically (Hatano et al., 1993).
Genomic Stability : A study explored the anti-mutagenic effects of naringin against this compound-induced genomic instability, suggesting its potential genotoxic risks (Attia, 2008).
Effects on Pigmented Tissues : Research indicates that this compound can affect melanin, impacting cell viability and melanization in human epidermal melanocytes (Beberok et al., 2013).
Comprehensive Profile : this compound's nomenclature, physical characteristics, and methods of analysis were detailed in a comprehensive profile, providing a broad overview of its properties (Al-Wabli, 2017).
Pharmacokinetics Study : A study developed a method for determining this compound in rabbit aqueous humor, contributing to understanding its pharmacokinetics (Song et al., 2016).
Antibacterial Activity : this compound's activity against various bacteria, including Pseudomonas aeruginosa, was compared to other quinolones, demonstrating its effectiveness against certain pathogens (Chin et al., 1988).
Environmental Impact and Toxicity : Studies have also explored the degradation of this compound in environmental contexts and its acute toxicity, important for assessing its ecological risks (Oliveira et al., 2017; Oliveira et al., 2015).
Immunomodulatory Effects : Research evaluated the immunomodulatory effects of this compound in mice, providing insights into its potential impact on the immune system (Majeed et al., 2021).
Detection in Food Products : this compound and pefloxacin residues were detected in the organ tissues and eggs of laying hens, emphasizing the importance of monitoring its presence in food products (Sha et al., 2018).
Clinical Efficacy : A study on the clinical efficacy of this compound in treating various infections highlighted its effectiveness and safety profile, comparing it to other antibacterial drugs (Wadworth & Goa, 2020).
Mechanism of Action
Target of Action
Lomefloxacin, a fluoroquinolone antibiotic, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in the transcription and replication of bacterial DNA . DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .
Mode of Action
This compound interacts with its targets, DNA gyrase and topoisomerase IV, by interfering with their activity . This interference results in the inhibition of bacterial DNA replication . The bactericidal action of this compound is due to this interference, which leads to strand breakage of the bacterial chromosome, supercoiling, and resealing .
Biochemical Pathways
It is known that fluoroquinolones, including this compound, disrupt dna replication and transcription, which are vital biochemical pathways in bacteria .
Pharmacokinetics
It is known that this compound is used to treat bacterial infections, including bronchitis and urinary tract infections, and is also used to prevent urinary tract infections prior to surgery .
Result of Action
The molecular and cellular effects of this compound’s action result in the death of the bacteria. By inhibiting the enzymes necessary for bacterial DNA replication and transcription, this compound prevents the bacteria from multiplying, leading to their death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, studies have shown that this compound can be degraded by photolysis and peroxidation, with the efficiency of these processes depending on factors such as pH and the presence of catalysts . Additionally, this compound has been found in various environmental systems like in drinking water and aquatic bodies, which can lead to antibiotic-resistant genes generating toxicity to the species environment, including humans .
Safety and Hazards
Lomefloxacin may make the skin more sensitive to sunlight, and a severe sunburn may result . It’s also very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It’s not approved for use by children younger than 12 years of age as it may interfere with bone development .
Future Directions
While Lomefloxacin is effective in treating various bacterial infections, its persistent presence in water and wastewater systems poses a risk to aquatic life and human health . Therefore, future research could focus on developing more efficient methods for the degradation and removal of this compound from the environment .
properties
IUPAC Name |
1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKZLJVOYLTDKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
98079-52-8 (hydrochloride) | |
Record name | Lomefloxacin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4040680 | |
Record name | Lomefloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lomefloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.06e-01 g/L | |
Record name | Lomefloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00978 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lomefloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Lomefloxacin is a bactericidal fluoroquinolone agent with activity against a wide range of gram-negative and gram-positive organisms. The bactericidal action of lomefloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase appears to be the primary quinolone target for gram-negative bacteria. Topoisomerase IV appears to be the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing. As a result DNA replication and transcription is inhibited. | |
Record name | Lomefloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00978 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
98079-51-7 | |
Record name | Lomefloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98079-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lomefloxacin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lomefloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00978 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lomefloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecaboylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | LOMEFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6BR2WJD8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Lomefloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
239-240.5 °C, 239 - 240.5 °C | |
Record name | Lomefloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00978 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lomefloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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